
5-Amino-1-(2-methoxy-2-methylpropyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(2-methoxy-2-methylpropyl)-1,2-dihydropyridin-2-one is a versatile chemical compound with a molecular formula of C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is known for its unique structure and properties, making it valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methoxy-2-methylpropyl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-2-methylpropylamine with a suitable pyridine derivative, followed by the introduction of an amino group at the 5-position of the pyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
5-Amino-1-(2-methoxy-2-methylpropyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 5-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
5-Amino-1-(2-methoxy-2-methylpropyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Amino-1-(2-methoxy-2-methylpropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
5-Amino-1H-imidazole-4-carboxamide hydrochloride: Known for its use in pharmaceutical applications.
Cephalosporins: A class of antibiotics with a similar heterocyclic structure.
Uniqueness
5-Amino-1-(2-methoxy-2-methylpropyl)-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
5-amino-1-(2-methoxy-2-methylpropyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,14-3)7-12-6-8(11)4-5-9(12)13/h4-6H,7,11H2,1-3H3 |
InChIキー |
UYGNUGDUFPFQSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1C=C(C=CC1=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13322012.png)
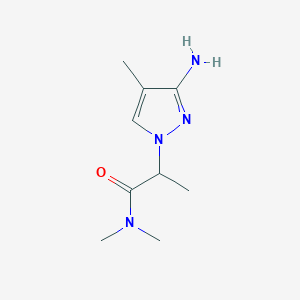

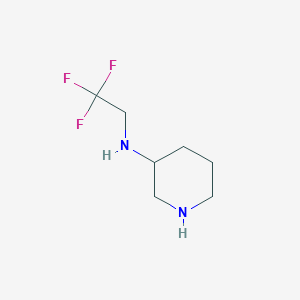
![1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13322031.png)
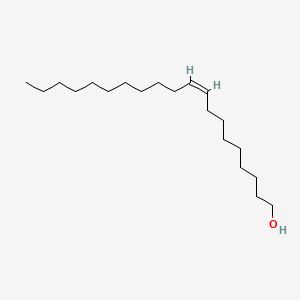
![Ethyl[2-(methylamino)propyl]amine](/img/structure/B13322044.png)
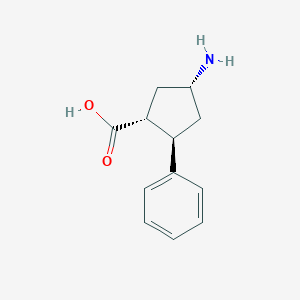
![2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13322050.png)
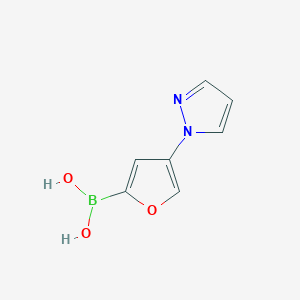
![(R)-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine](/img/structure/B13322069.png)
![(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13322072.png)


